BACE-1 Inhibitory Activity of 1-(2-Bromo-5-methoxyphenyl)guanidine vs. Macrocyclic and Biaryl Analogs
1-(2-Bromo-5-methoxyphenyl)guanidine demonstrates moderate BACE-1 inhibitory activity with IC50 = 420 ± 18 nM. Macrocyclization to rigidify the scaffold (macrocyclic analog 21c) improves potency to IC50 = 97 ± 0.91 nM, representing a 4.3-fold enhancement. A biaryl derivative (compound 9) containing 5,6-difluoropyridinyl substituent achieves IC50 = 101 ± 1.2 nM [1].
| Evidence Dimension | BACE-1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 420 ± 18 nM |
| Comparator Or Baseline | Macrocyclic analog 21c: 97 ± 0.91 nM; Biaryl derivative 9: 101 ± 1.2 nM |
| Quantified Difference | Target compound is 4.3-fold less potent than macrocyclic analog 21c |
| Conditions | In vitro enzymatic assay against BACE-1 |
Why This Matters
This linear scaffold serves as a validated fragment starting point for BACE-1 inhibitor development, offering a balance of synthetic accessibility and measurable activity.
- [1] KR20170140375A. Patent describing BACE-1 inhibitory activity of guanidine derivatives including 1-(2-bromo-5-methoxyphenyl)guanidine and macrocyclic analogs. View Source
